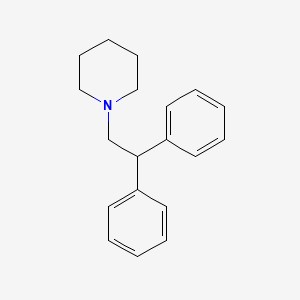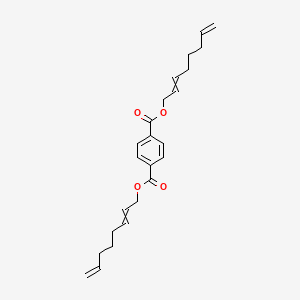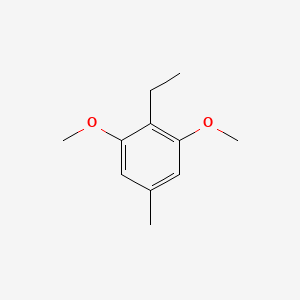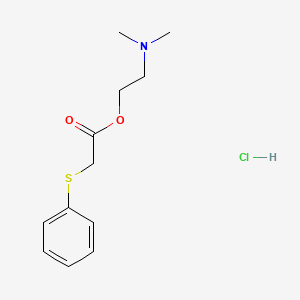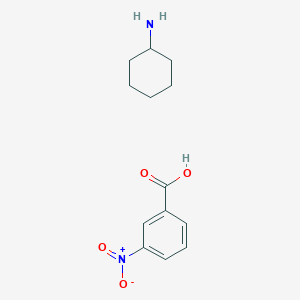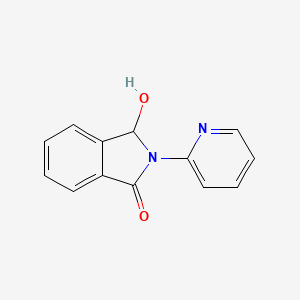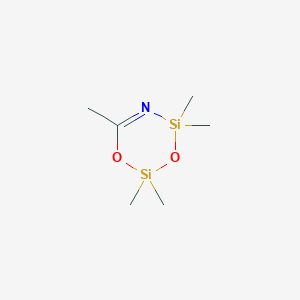
2,2,4,4,6-Pentamethyl-2H,4H-1,3,5,2,4-dioxazadisiline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4,4,6-Pentamethyl-2H,4H-1,3,5,2,4-dioxazadisiline is a unique organosilicon compound characterized by its distinctive structure, which includes multiple methyl groups and a dioxazadisiline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6-Pentamethyl-2H,4H-1,3,5,2,4-dioxazadisiline typically involves the reaction of silanes with appropriate nitrogen-containing ligands under controlled conditions. The reaction often requires the use of catalysts to facilitate the formation of the dioxazadisiline ring. Specific details on the reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and minimize by-products. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2,2,4,4,6-Pentamethyl-2H,4H-1,3,5,2,4-dioxazadisiline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing groups or reduce the oxidation state of the silicon atom.
Substitution: This reaction can replace one or more of the methyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice are crucial for achieving the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
2,2,4,4,6-Pentamethyl-2H,4H-1,3,5,2,4-dioxazadisiline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of novel organosilicon compounds and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a component in medical devices.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism by which 2,2,4,4,6-Pentamethyl-2H,4H-1,3,5,2,4-dioxazadisiline exerts its effects involves interactions with various molecular targets. The presence of multiple methyl groups and the dioxazadisiline ring can influence its reactivity and binding affinity to different substrates. Pathways involved may include the formation of stable complexes with metal ions or the activation of specific enzymes in biological systems.
類似化合物との比較
Similar Compounds
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: This compound is used as a monomer for polymer synthesis and has a similar structural motif with multiple methyl groups.
Heptane, 2,2,4,6,6-pentamethyl-: This compound shares the pentamethyl structure but lacks the dioxazadisiline ring.
Uniqueness
The uniqueness of 2,2,4,4,6-Pentamethyl-2H,4H-1,3,5,2,4-dioxazadisiline lies in its dioxazadisiline ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature makes it a valuable compound for specialized applications in various scientific and industrial fields.
特性
CAS番号 |
39720-57-5 |
|---|---|
分子式 |
C6H15NO2Si2 |
分子量 |
189.36 g/mol |
IUPAC名 |
2,2,4,4,6-pentamethyl-1,3,5,2,4-dioxazadisiline |
InChI |
InChI=1S/C6H15NO2Si2/c1-6-7-10(2,3)9-11(4,5)8-6/h1-5H3 |
InChIキー |
GPCRRFCVAQYZBJ-UHFFFAOYSA-N |
正規SMILES |
CC1=N[Si](O[Si](O1)(C)C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




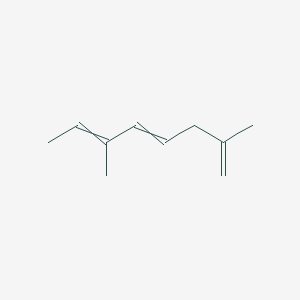
![4-Butyl 1-ethyl 2-[(dimethoxyphosphorothioyl)sulfanyl]butanedioate](/img/structure/B14677159.png)

